
Tarafenacina
Descripción general
Descripción
Tarafenacina es un fármaco de molécula pequeña que actúa como un antagonista altamente selectivo del receptor muscarínico M3. Se ha investigado principalmente por su posible uso en el tratamiento del síndrome de vejiga hiperactiva e incontinencia urinaria . La fórmula química del compuesto es C21H20F4N2O2, y es conocido por su alta selectividad y potencia .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Tarafenacina ejerce sus efectos antagonizando selectivamente los receptores muscarínicos M3. Estos receptores están involucrados en la contracción del músculo liso de la vejiga. Al bloquear estos receptores, this compound reduce las contracciones involuntarias de la vejiga, aliviando así los síntomas del síndrome de vejiga hiperactiva . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la unión de la acetilcolina a los receptores M3, lo que lleva a una disminución de las contracciones musculares .
Análisis Bioquímico
Biochemical Properties
Tarafenacin plays a crucial role in biochemical reactions by selectively inhibiting the M3 muscarinic acetylcholine receptor. This receptor is primarily involved in smooth muscle contraction, glandular secretion, and other parasympathetic nervous system functions . Tarafenacin exhibits a high binding affinity for the M3 receptor (Ki = 0.19 nM), with a selectivity approximately 200 times greater than for the M2 receptor . This selectivity is essential for its therapeutic efficacy and reduced side effects.
Cellular Effects
Tarafenacin influences various cellular processes by inhibiting the M3 muscarinic acetylcholine receptor. This inhibition leads to a reduction in smooth muscle contractions, particularly in the bladder, which is beneficial for treating overactive bladder syndrome . Additionally, Tarafenacin affects cell signaling pathways by blocking the receptor-mediated activation of phospholipase C, which in turn reduces the production of inositol trisphosphate and diacylglycerol . These changes impact gene expression and cellular metabolism, ultimately leading to decreased muscle contractions and glandular secretions.
Molecular Mechanism
The molecular mechanism of Tarafenacin involves its binding to the M3 muscarinic acetylcholine receptor, thereby preventing the binding of acetylcholine . This competitive inhibition blocks the receptor’s activation and subsequent downstream signaling pathways. By inhibiting the receptor, Tarafenacin reduces the activation of phospholipase C, leading to decreased levels of inositol trisphosphate and diacylglycerol . These molecules are critical for calcium release from intracellular stores and protein kinase C activation, respectively, which are essential for smooth muscle contraction and glandular secretion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tarafenacin have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that Tarafenacin maintains its efficacy in reducing smooth muscle contractions and glandular secretions over extended periods
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Tarafenacin vary with different dosages. At low doses, Tarafenacin effectively reduces bladder contractions without significant adverse effects . At higher doses, some toxic effects, such as dry mouth and constipation, have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse reactions.
Metabolic Pathways
Tarafenacin is metabolized primarily in the liver, involving cytochrome P450 enzymes . The main metabolic pathways include hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces. The involvement of specific enzymes and cofactors in these metabolic pathways is crucial for understanding the pharmacokinetics and potential drug interactions of Tarafenacin.
Transport and Distribution
Within cells and tissues, Tarafenacin is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of Tarafenacin is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cell membranes and reach its target receptors.
Subcellular Localization
Tarafenacin’s subcellular localization is primarily within the plasma membrane, where it binds to the M3 muscarinic acetylcholine receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, post-translational modifications, such as phosphorylation, may influence Tarafenacin’s activity and function by altering its binding affinity and receptor interactions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Tarafenacina se puede sintetizar a través de un proceso de múltiples pasos que involucra la formación de un enlace carbamato. La síntesis generalmente comienza con la preparación de los compuestos intermedios, seguida del acoplamiento de estos intermedios para formar el producto final. Las condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio para producir el compuesto en cantidades mayores. Esto generalmente requiere la optimización de las condiciones de reacción, los métodos de purificación y las medidas de control de calidad para garantizar la consistencia y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Tarafenacina se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en los anillos aromáticos del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción típicamente involucran temperaturas, presiones y niveles de pH controlados para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden resultar en compuestos aromáticos modificados .
Comparación Con Compuestos Similares
Compuestos similares
Darifenacina: Otro antagonista del receptor M3 utilizado para tratar la vejiga hiperactiva.
Solifenacina: Similar a Darifenacina, se utiliza para controlar la incontinencia urinaria y la vejiga hiperactiva.
Tolterodina: Un antagonista no selectivo del receptor muscarínico utilizado para indicaciones similares.
Singularidad de Tarafenacina
This compound es única debido a su alta selectividad para el receptor M3, lo que reduce la probabilidad de efectos secundarios asociados con los antagonistas no selectivos del receptor muscarínico . Esta selectividad la convierte en un candidato prometedor para el tratamiento de la vejiga hiperactiva con potencialmente menos efectos adversos .
Propiedades
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319099 | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385367-47-5 | |
| Record name | Tarafenacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385367-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tarafenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tarafenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TARAFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


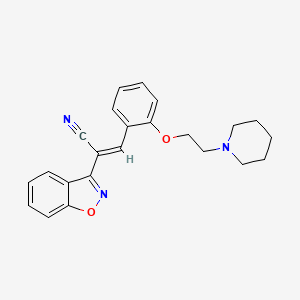
![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)
![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)


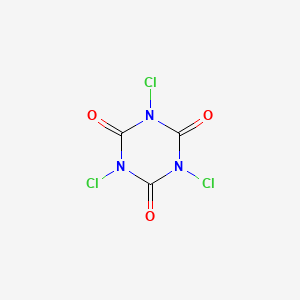

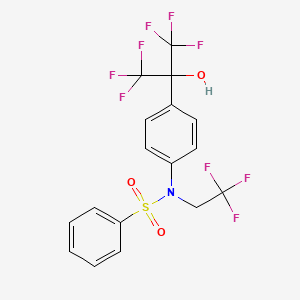


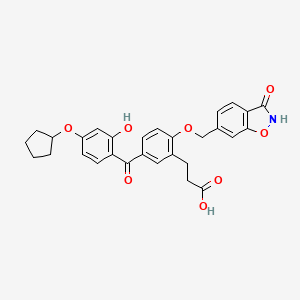
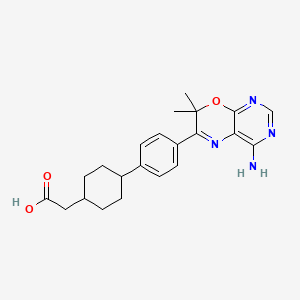
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
